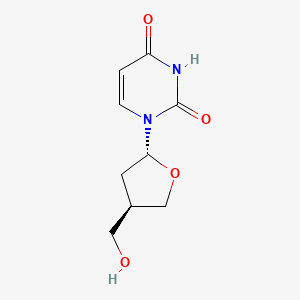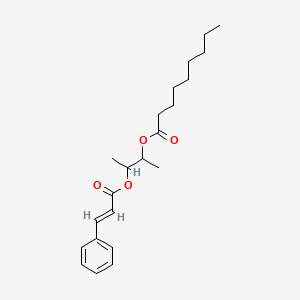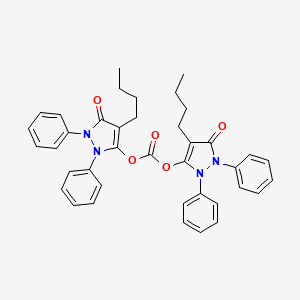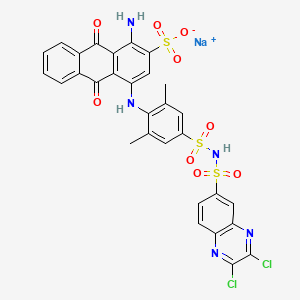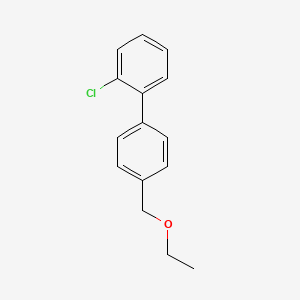
1,1'-Biphenyl, 2-chloro-4'-(ethoxymethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Ethoxymethyl)-2’-chlorobiphenyl is an organic compound that belongs to the biphenyl family It consists of two benzene rings connected by a single bond, with an ethoxymethyl group attached to the fourth position of one benzene ring and a chlorine atom attached to the second position of the other benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethoxymethyl)-2’-chlorobiphenyl typically involves the reaction of 2-chlorobiphenyl with ethoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 4-(Ethoxymethyl)-2’-chlorobiphenyl can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to improve reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as chromatography and recrystallization, ensures the high purity of the final product.
化学反応の分析
Types of Reactions
4-(Ethoxymethyl)-2’-chlorobiphenyl can undergo various chemical reactions, including:
Oxidation: The ethoxymethyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The chlorine atom can be reduced to form a hydrogen atom, resulting in the formation of biphenyl derivatives.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used to replace the chlorine atom.
Major Products Formed
Oxidation: Formation of 4-(formylmethyl)-2’-chlorobiphenyl or 4-(carboxymethyl)-2’-chlorobiphenyl.
Reduction: Formation of 4-(ethoxymethyl)biphenyl.
Substitution: Formation of 4-(ethoxymethyl)-2’-hydroxybiphenyl, 4-(ethoxymethyl)-2’-aminobiphenyl, or 4-(ethoxymethyl)-2’-alkylbiphenyl.
科学的研究の応用
4-(Ethoxymethyl)-2’-chlorobiphenyl has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for the development of new materials.
Biology: It is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
作用機序
The mechanism of action of 4-(Ethoxymethyl)-2’-chlorobiphenyl involves its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The ethoxymethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The chlorine atom can participate in various chemical reactions, influencing the compound’s reactivity and biological activity.
類似化合物との比較
Similar Compounds
4-(Methoxymethyl)-2’-chlorobiphenyl: Similar structure but with a methoxymethyl group instead of an ethoxymethyl group.
4-(Ethoxymethyl)-2’-bromobiphenyl: Similar structure but with a bromine atom instead of a chlorine atom.
4-(Ethoxymethyl)-2’-fluorobiphenyl: Similar structure but with a fluorine atom instead of a chlorine atom.
Uniqueness
4-(Ethoxymethyl)-2’-chlorobiphenyl is unique due to the presence of both the ethoxymethyl group and the chlorine atom, which confer specific chemical and biological properties. The ethoxymethyl group enhances its solubility in organic solvents, while the chlorine atom provides a site for further chemical modifications, making it a versatile compound for various applications.
特性
CAS番号 |
109523-85-5 |
|---|---|
分子式 |
C15H15ClO |
分子量 |
246.73 g/mol |
IUPAC名 |
1-chloro-2-[4-(ethoxymethyl)phenyl]benzene |
InChI |
InChI=1S/C15H15ClO/c1-2-17-11-12-7-9-13(10-8-12)14-5-3-4-6-15(14)16/h3-10H,2,11H2,1H3 |
InChIキー |
BYEMSPWDLGUNKB-UHFFFAOYSA-N |
正規SMILES |
CCOCC1=CC=C(C=C1)C2=CC=CC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



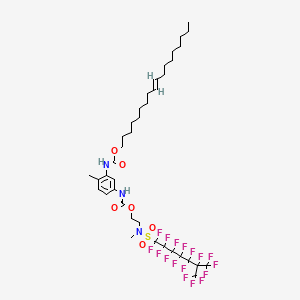
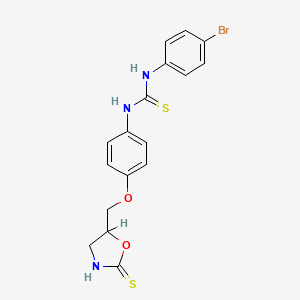
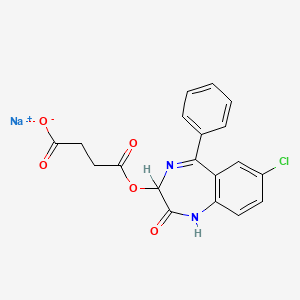
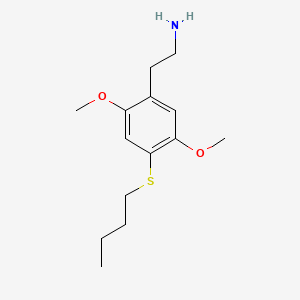

![[[2-(4-chloroanilino)-4-nitrobenzoyl]amino]thiourea](/img/structure/B12727595.png)

